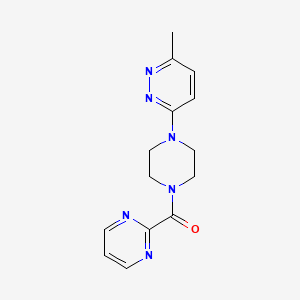

amino}acetate CAS No. 1795361-16-8](/img/structure/B2797585.png)

Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate is a chemical compound with the CAS No. 1795361-16-8 . It has a molecular weight of 328.45 and a molecular formula of C17H32N2O4 .

Synthesis Analysis

The synthesis of compounds similar to Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Physical And Chemical Properties Analysis

Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate has a molecular weight of 328.45 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of related compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have been studied to understand their bond lengths and angles typical of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Synthesis and Characterization

- The synthesis and molecular structure of chiral compounds similar to tert-butyl 2-{(tert-butoxy)carbonylamino}acetate have been investigated. For instance, the chiral cyclic amino acid ester (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized (Moriguchi et al., 2014).

Catalysis in Acylation Chemistry

- Compounds containing piperazine-1-carboxamido)ethyl methacrylate have been synthesized and used as catalysts in acylation chemistry, demonstrating the role of neighboring group effects in catalytic cycles (Mennenga, Dorn, Menzel, & Ritter, 2015).

Polymerization Initiators

- Di-tert. butyl peroxide, closely related to tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, has been used to initiate polymerization, providing insights into the initiation process and the influence of radicals (Allen & Bevington, 1961).

Wirkmechanismus

Target of Action

It’s known that the compound is a derivative of tert-butyloxycarbonyl-protected amino acids (boc-aails) . These compounds are typically used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical processes.

Mode of Action

Boc-aails are known to participate in dipeptide synthesis . They interact with coupling reagents to enhance amide formation , which is a key step in peptide bond formation. This suggests that Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate may interact with its targets to facilitate peptide synthesis.

Biochemical Pathways

that it may influence peptide-related pathways. The compound’s role in enhancing amide formation suggests that it could affect the synthesis and degradation of peptides, and potentially influence downstream effects related to peptide function.

Pharmacokinetics

Given its use in peptide synthesis , it’s likely that its bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, the presence of the tert-butoxy carbonyl group, and the specific conditions under which it is used.

Result of Action

Given its role in enhancing amide formation in dipeptide synthesis , it can be inferred that its action could result in the production of specific peptides. These peptides could then exert various biological effects depending on their structure and function.

Action Environment

The action of Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, Boc-AAILs are known to be miscible in certain solvents and immiscible in others , which could influence their action, efficacy, and stability.

Eigenschaften

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(piperidin-3-ylmethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)12-19(15(21)23-17(4,5)6)11-13-8-7-9-18-10-13/h13,18H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQEGZTFIOUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CC1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)

![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)

![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)